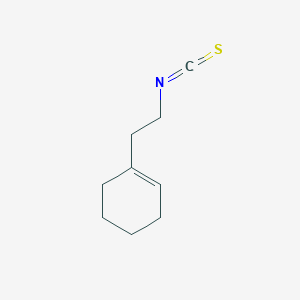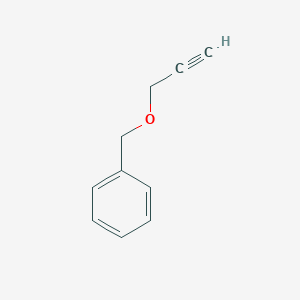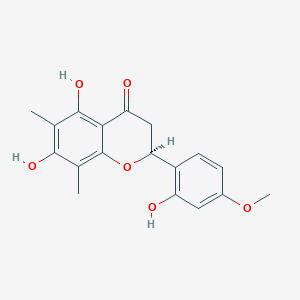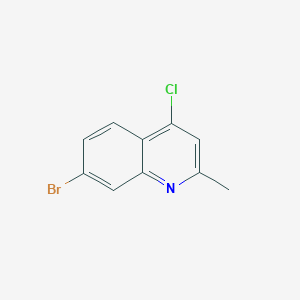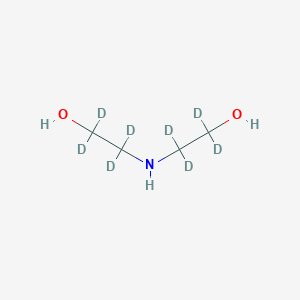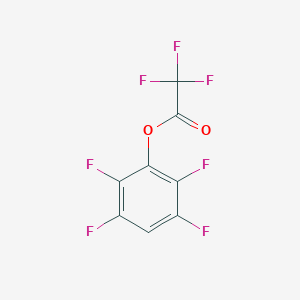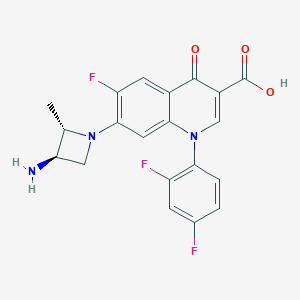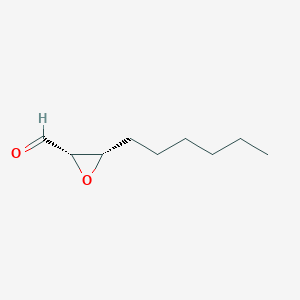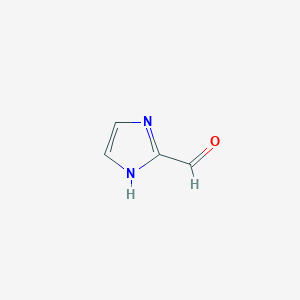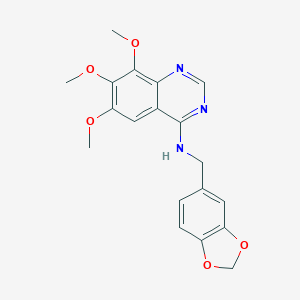
4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline
描述
“4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline” is a potent and specific inhibitor of cGMP-specific phosphodiesterase (PDE V, IC 50 = 230 nM). It elevates the intracellular cGMP level without causing a change in the cAMP level in isolated porcine coronary arteries .
Molecular Structure Analysis
The molecular formula of this compound is C17H15N3O3 . It has a molecular weight of 309.32 .
Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 504.4±45.0 °C at 760 mmHg, and a flash point of 258.9±28.7 °C . It has 6 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .
科学研究应用
Cyclic GMP Phosphodiesterase Inhibition
A study by Takase et al. (1993) highlighted the compound's potent inhibitory action on cyclic GMP phosphodiesterase (cGMP-PDE) isolated from porcine aorta. This suggests its potential application in vascular health and related areas (Takase, Saeki, Fujimoto, & Saito, 1993).
Pharmacokinetics in Animal Models
Tokumura, Takase, and Horie (1994) developed a method to determine the levels of this compound in dog plasma, suggesting its use in pharmacokinetic studies and potentially in drug development (Tokumura, Takase, & Horie, 1994).
Synthesis and Anticancer Activity
Liu et al. (2007) synthesized various derivatives of 4-amino-6,7,8-trimethoxyquinazoline and evaluated them for in vitro anticancer activities, suggesting potential applications in cancer research and therapy (Liu et al., 2007).
Alkaloid Synthesis and Study
Nagarajan et al. (1994) explored the synthesis of novel potential alkaloidal systems involving similar compounds, indicating applications in the synthesis and study of alkaloids (Nagarajan, Rodrigues, Nethaji, Vöhler, & Philipsborn, 1994).
Microwave Assisted Synthesis
Liu et al. (2008) conducted microwave-assisted synthesis of novel N-substituted-4-aminoquinazoline compounds, illustrating a methodological advancement in chemical synthesis (Liu, Sun, Liu, Ji, Quan-wu, & Ma, 2008).
Antimicrobial Activity Study
Bektaş et al. (2007) synthesized and studied the antimicrobial activities of certain quinazoline derivatives, indicating potential in antimicrobial research (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis and Antitumor Activity
Liu et al. (2007) again showed the synthesis of 4-aminoquinazoline derivatives and evaluated them for their ability to inhibit tumor cells, contributing to antitumor research (Liu, Hu, Jin, Song, Yang, Liu, Bhadury, Ma, Luo, & Zhou, 2007).
安全和危害
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6,7,8-trimethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-23-15-7-12-16(18(25-3)17(15)24-2)21-9-22-19(12)20-8-11-4-5-13-14(6-11)27-10-26-13/h4-7,9H,8,10H2,1-3H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQULNJSJQEICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC4=C(C=C3)OCO4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164555 | |
| Record name | 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline | |
CAS RN |
150450-00-3 | |
| Record name | 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150450003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


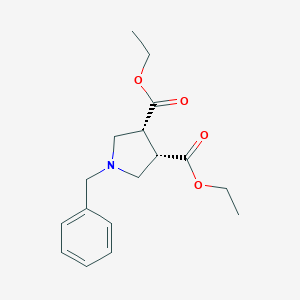
![6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI)](/img/structure/B120996.png)
